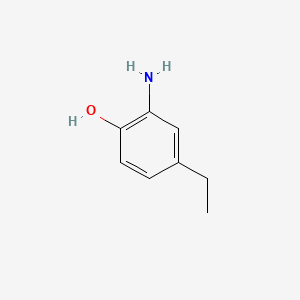

2-Amino-4-ethylphenol

Vue d'ensemble

Description

2-Amino-4-ethylphenol is an organic compound with the molecular formula C8H11NO. It is a derivative of phenol, characterized by the presence of an amino group at the second position and an ethyl group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including chemical synthesis and scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Amino-4-ethylphenol can be synthesized through several methods. One common approach involves the nitration of 4-ethylphenol to produce 2-nitro-4-ethylphenol, followed by reduction of the nitro group to an amino group. The reduction can be achieved using reagents such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of 2-nitro-4-ethylphenol. This process typically uses a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Amino derivatives and hydrogenated products.

Substitution: Halogenated phenols and other substituted phenols.

Applications De Recherche Scientifique

Hair Dyes

One of the primary applications of 2-amino-4-ethylphenol is in oxidative hair dye formulations. Research conducted by the Scientific Committee on Consumer Safety (SCCS) indicates that this compound is used as a colorant due to its ability to form stable dyes when oxidized. The SCCS has evaluated its safety profile, concluding that it can be safely used in hair dye products under specified conditions .

Table 1: Safety Assessment of this compound in Hair Dyes

| Parameter | Value |

|---|---|

| Median Lethal Dose (mg/kg) | <2000 (in preliminary tests) |

| Skin Absorption Rate | 12.8 µg/cm² (with hydrogen peroxide) |

| Bioavailability | <1.6 µg/cm² detected in serum |

Bioconjugation in Drug Development

This compound has been explored for its potential in bioconjugation processes. It can react selectively with biomolecules, facilitating the development of drug delivery systems and targeted therapies. Studies have demonstrated that it can form stable conjugates with proteins, enhancing their therapeutic efficacy .

Neurological Studies

Recent research has indicated that metabolites derived from compounds similar to this compound may influence neurological health. For instance, studies have shown correlations between gut microbiome-derived phenols and neurological conditions, suggesting that such compounds could be investigated further for their potential therapeutic roles .

Table 2: Impact of Phenolic Compounds on Neurological Health

| Study Focus | Findings |

|---|---|

| Autism Spectrum Disorders | Reduction in anxiety behaviors linked to phenolic metabolites |

| Neurodegeneration | Accumulation of phenols correlated with myelin sheath degradation |

Synthesis of Specialty Chemicals

This compound serves as a precursor in the synthesis of various specialty chemicals, including dyes and pigments used in textiles and plastics. Its reactivity allows it to be employed in creating complex molecular structures that are valuable in industrial applications .

Case Study 1: Hair Dye Formulation Efficacy

A study involving a commercial hair dye formulation containing this compound was conducted to evaluate its efficacy and safety. The results indicated that the compound effectively penetrated the hair shaft, providing long-lasting color without significant adverse effects on scalp health .

Case Study 2: Bioconjugation Efficiency

In a bioconjugation study, researchers tested the efficiency of this compound in modifying protein structures for targeted drug delivery. The results showed high conversion rates of protein modifications, indicating its potential utility in pharmaceutical applications .

Mécanisme D'action

The mechanism of action of 2-Amino-4-ethylphenol involves its interaction with various molecular targets. The amino group can participate in hydrogen bonding and other interactions with biological molecules, while the phenolic hydroxyl group can undergo oxidation-reduction reactions. These interactions can affect cellular processes and pathways, leading to the compound’s observed biological effects.

Comparaison Avec Des Composés Similaires

2-Amino-4-methylphenol: Similar structure but with a methyl group instead of an ethyl group.

2-Amino-4-chlorophenol: Contains a chlorine atom instead of an ethyl group.

2-Amino-4-nitrophenol: Contains a nitro group instead of an ethyl group.

Uniqueness: 2-Amino-4-ethylphenol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s solubility, stability, and interactions with other molecules, distinguishing it from its analogs.

Activité Biologique

2-Amino-4-ethylphenol (CAS Number: 94109-11-2) is an aromatic amine that has garnered attention for its potential biological activities. This compound is structurally related to other aminophenols and has been studied for its roles in various biological systems, including antimicrobial and antioxidant properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

This compound features an amino group that can engage in hydrogen bonding and a phenolic hydroxyl group capable of undergoing oxidation-reduction reactions. These characteristics enable the compound to interact with various biological molecules, influencing cellular processes and pathways. The compound's mechanism of action involves:

- Hydrogen Bonding : The amino group forms hydrogen bonds with nucleophilic sites on proteins and nucleic acids.

- Oxidation-Reduction Reactions : The phenolic hydroxyl group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can affect cellular signaling pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against a range of pathogens, including bacteria and fungi. For instance:

- Fungal Inhibition : The compound demonstrated significant antifungal activity against several soil-borne phytopathogenic fungi, such as Rhizoctonia solani and Fusarium graminearum. It disrupts the cell membrane integrity of these fungi, leading to cell death .

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Rhizoctonia solani | 0.4 mmol | Disruption of cell membrane |

| Fusarium graminearum | 0.5 mmol | Induction of cytoplasmic leakage |

Antioxidant Activity

This compound has also been investigated for its antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells, which is crucial for protecting cellular components from damage.

Study on Neurological Effects

A notable study examined the relationship between this compound metabolism and neurological health. It was found that gut microbiota-derived metabolites, including this compound, could influence neurological functions. Elevated levels of 4-Ethylphenol (a related compound) in plasma were correlated with behavioral changes in autistic children, suggesting a potential link between microbial metabolism and neurological outcomes .

Antifungal Efficacy

In a controlled experiment assessing the antifungal efficacy of this compound, researchers treated soybean plants infected with Phytophthora sojae. The results indicated that treatment with the compound significantly reduced zoospore attachment and germination, effectively controlling root rot diseases .

Applications in Research

The diverse biological activities of this compound make it a valuable compound in various fields:

- Pharmaceutical Development : Its potential as an antimicrobial agent positions it as a candidate for new drug formulations.

- Agricultural Science : Its antifungal properties suggest applications in developing eco-friendly agricultural treatments.

- Biochemical Research : The compound's ability to modify proteins through chemoselective reactions opens avenues for bioconjugation techniques in protein engineering .

Propriétés

IUPAC Name |

2-amino-4-ethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-6-3-4-8(10)7(9)5-6/h3-5,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKYIMOTPSTGQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20240603 | |

| Record name | 2-Amino-4-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20240603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94109-11-2 | |

| Record name | 2-Amino-4-ethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94109-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-ethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094109112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20240603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-ethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-ETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M2KNE3TLW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can the crystal structure of 2-amino-4-ethylphenol tell us about its potential for forming hydrogen bonds?

A1: The experimental crystal structure of this compound reveals a strong tendency to form hydrogen bonds. The structure is characterized by both small and large synthons, which are structural units held together by hydrogen bonds. These synthons prominently feature O–H⋯N and N–H⋯O hydrogen bonds []. This suggests that this compound could readily interact with other molecules capable of hydrogen bonding, potentially influencing its physicochemical properties and biological activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.